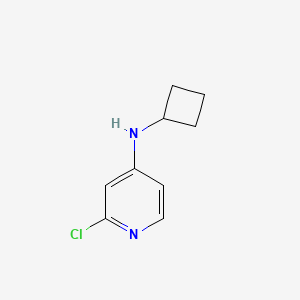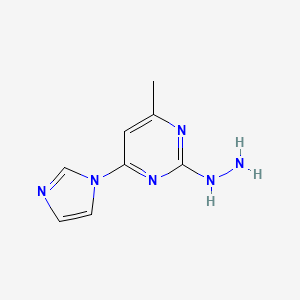
(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16FNO2/c13-11-7-9 (8-14)1-2-12 (11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 . This indicates that the compound contains a fluorophenyl group attached to a tetrahydropyran ring via a methanamine linker. Physical And Chemical Properties Analysis
This compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Pyrane and Pyrene Glycosides : A study by Srinivas et al. (2020) focused on the synthesis of novel pyrane glycosides, showing potential antibacterial and antifungal activities. The compounds were derived from chalcone derivatives, hinting at a method for developing substances with potential therapeutic uses Srinivas, Sunitha, & Shamili, 2020.
Dicarboxylic Acid Amides and Diamides : Research by Aghekyan et al. (2018) explored the condensation reactions of various nonaromatic amines to create N,N'-disubstituted oxamides and N-Aryloxamides, showcasing a pathway for synthesizing complex amides from simple precursors Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018.
Potential Therapeutic Applications
- Alzheimer's Disease Treatment : A study by Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, which demonstrated significant inhibitory activities against acetylcholinesterase and monoamine oxidase-B. These findings suggest potential applications in developing treatments for Alzheimer's disease Kumar, Jain, Parle, Jain, & Kumar, 2013.
Chemical Transformations and Structural Analysis
- N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Transformations : Arutyunyan et al. (2012) investigated the chemical transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, revealing methods for generating complex structures from simpler amines. This study expands the toolkit for synthetic organic chemistry Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9;/h1-3,8-9,12H,4-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQNHNDWPSDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



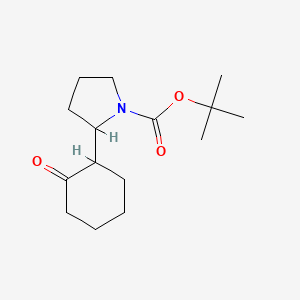
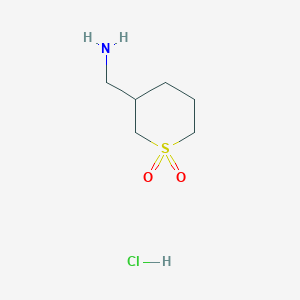
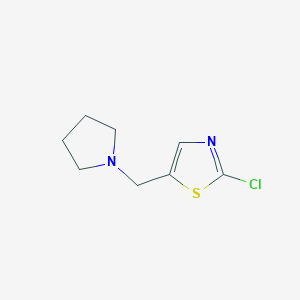


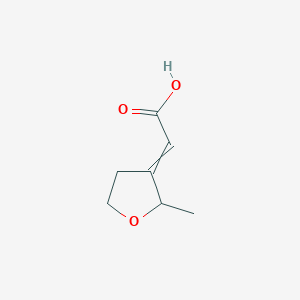
![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)


